ERCC6 protein
Description
Properties
CAS No. |
148972-58-1 |
|---|---|
Molecular Formula |
C4H3FN2S |
Synonyms |
ERCC6 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Interactions :
- ERCC6 and ERCC8 physically interact to coordinate TC-NER. Double-negative ERCC6-ERCC8 expression in GC correlates with poor survival (HR = 2.603, P = 0.022) .
- Both regulate the PI3K/AKT/mTOR pathway in gastric cancer progression .
ERCC6 vs. BRCA1/BRCA2
While ERCC6 and BRCA1/2 are DNA repair proteins, their pathways and cancer associations differ:
Shared Features :
- Both exhibit similar high-to-moderate mutation impact ratios (~0.20–0.30) in breast cancer .
- Elevated protein expression in breast tumors (Broad Institute proteome data) .
ERCC6 vs. RAD26 (Yeast Homolog)
ERCC6’s functional conservation is evident in yeast homolog Rad26 :
Functional Insight :
- The ERCC6-NAP1-ARP complex is evolutionarily conserved, highlighting ERCC6’s foundational role in DNA repair across species .
ERCC6 vs. ERCC1/XPF
ERCC6 differs from the ERCC1/XPF endonuclease complex:
Preparation Methods
Mammalian Expression Systems
The most widely validated method for ERCC6 production involves transient transfection of human embryonic kidney (HEK293T) cells. This system ensures proper glycosylation, phosphorylation, and other eukaryotic post-translational modifications critical for ERCC6’s ATPase and chromatin-remodeling activities. The HEK293T line is favored for its high transfection efficiency and ability to handle large gene constructs, such as the 4.5-kb ERCC6 cDNA.
Vector Design and Cloning
The ERCC6 coding sequence (GenBank: BC127104) is typically cloned into mammalian expression vectors under the control of a CMV promoter. A common strategy involves fusing ERCC6 with dual affinity tags, such as C-Myc and DDK (FLAG), at the C-terminus to facilitate purification and detection. The inclusion of a Kozak sequence upstream of the start codon enhances translation initiation efficiency in mammalian cells.
Protein Purification Techniques
Affinity Chromatography
ERCC6 is purified using immobilized metal affinity chromatography (IMAC) or anti-FLAG M2 affinity resin. The dual C-Myc/DDK tag enables sequential purification steps, reducing non-specific binding. After cell lysis in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1% NP-40, the supernatant is incubated with Ni-NTA resin for IMAC. Elution is achieved using 250 mM imidazole, yielding a purity of >80% as assessed by SDS-PAGE.
Size-Exclusion Chromatography (SEC)
To further purify ERCC6 and remove aggregates, SEC is performed using a Superdex 200 column equilibrated with 20 mM HEPES (pH 7.4) and 150 mM KCl. This step isolates monomeric ERCC6, which is critical for functional assays.
Table 1: Summary of ERCC6 Purification Parameters
Validation of Recombinant ERCC6
Western Blot Analysis
Purified ERCC6 is validated using antibodies targeting the C-Myc tag (e.g., Proteintech 24291-1-AP). A 1:3,000 dilution of the primary antibody is recommended for detecting the 170 kDa band in HEK293T lysates. Cross-reactivity with endogenous ERCC6 is minimized by using transiently transfected cells overexpressing the recombinant protein.
Functional Assays
ATPase activity is measured using a malachite green assay, with ERCC6 demonstrating a Km of 12 µM for ATP in the presence of dsDNA. Chromatin-remodeling activity is assessed via nucleosome sliding assays, where ERCC6 collaborates with histone chaperones like NAP1 to expose DNA lesions.
Challenges and Optimization Strategies
Low Yield and Solubility
ERCC6’s large size and hydrophobic regions often lead to aggregation. Codon optimization for human cells and the addition of 10% glycerol in lysis buffers improve solubility. Co-expression with chaperones like HSP90 has been explored but requires further validation.
Post-Translational Modifications
Phosphorylation at Ser10 and Ser26 regulates ERCC6’s repair activity. Including phosphatase inhibitors (e.g., sodium orthovanadate) during purification preserves these modifications.
Applications of Prepared ERCC6 in Research
Q & A
Q. What experimental approaches are recommended to validate ERCC6 protein expression and localization in human cell lines?
- Methodological Answer : Use validated ERCC6/CSB polyclonal antibodies (e.g., Rabbit IgG, 1:1000–1:6000 dilution for WB; 0.5–4.0 µg for IP) in assays such as Western blotting (WB), immunoprecipitation (IP), or immunofluorescence (IF). Include positive controls like HeLa, DU 145, or PC-3 cells, which show ERCC6 expression at ~170 kDa (observed molecular weight). Validate antibody specificity using knockout cell lines or siRNA-mediated ERCC6 knockdown .
Q. How do ERCC6 mutations contribute to Cockayne syndrome (CS), and what functional assays can assess their pathogenicity?
- Methodological Answer : Over 60 ERCC6 mutations (e.g., truncations or amino acid substitutions) disrupt its ATPase/helicase domain (residues 519–695), impairing transcription-coupled nucleotide excision repair (TC-NER). Use in vitro ATPase activity assays, RNA polymerase II (RNAPII) release assays, or comet assays to evaluate DNA repair capacity. Patient-derived fibroblasts can be tested for UV sensitivity and transcription recovery post-irradiation .
Q. What are the standard molecular techniques to detect ERCC6 mutations in clinical samples?
- Methodological Answer : Perform Sanger sequencing of all ERCC6 exons, followed by deletion/duplication analysis (e.g., MLPA or array CGH) to identify copy number variants. For ambiguous cases, complementation assays using CSB-deficient cells transfected with wild-type ERCC6 can confirm functional rescue .
Advanced Research Questions
Q. How can conflicting data on ERCC6/ERCC8 co-expression in cancer prognosis be resolved?
- Methodological Answer : In gastric cancer (GC), this compound overexpression correlates with favorable prognosis, while ERCC8 RNA-seq data may contradict protein-level findings due to post-transcriptional regulation or protein instability. Combine immunohistochemistry (IHC) with RNA in situ hybridization (RNA-ISH) and proteomics (e.g., mass spectrometry) to validate discordant results. Use Cox multivariate analysis adjusted for tumor stage, differentiation status, and DNA repair biomarkers to isolate independent prognostic factors .
Q. What experimental models are optimal for studying ERCC6’s role in neurological degeneration in Cockayne syndrome?
- Methodological Answer : Generate patient-derived induced pluripotent stem cells (iPSCs) and differentiate them into 3D brain organoids to model cerebellar atrophy and demyelination. Assess ERCC6-deficient organoids for transcriptional stalling (via PRO-seq), mitochondrial dysfunction (via Seahorse assays), and calcium signaling defects. Validate findings with postmortem CSB patient brain tissue .
Q. How does ERCC6 interact with chromatin remodeling factors, and what techniques map these interactions?
- Methodological Answer : Employ proximity-dependent biotinylation (BioID) or co-IP/MS to identify ERCC6 interactomes. For example, ERCC6 binds SWI/SNF complexes during transcription restart. Use ChIP-seq to map ERCC6 occupancy at UV-induced DNA damage sites and correlate with histone modification marks (e.g., H3K36me3) .
Q. What strategies address the instability of ERCC6 transcripts in functional studies?
- Methodological Answer : ERCC6 mRNA is highly unstable due to its long 3’ UTR. Use CRISPR/dCas13d systems with MS2 or PP7 aptamers to stabilize transcripts. Alternatively, express ERCC6 under a constitutive promoter (e.g., CMV) in rescue experiments and monitor protein turnover via cycloheximide chase assays .
Data Analysis & Interpretation
Q. How should researchers design studies to investigate ERCC6’s dual roles in DNA repair and transcription?
- Methodological Answer : Apply the PICOT framework:
- Population : ERCC6-mutant vs. wild-type cell lines.
- Intervention : UV-C irradiation or transcription inhibitors (e.g., α-amanitin).
- Comparison : TC-NER efficiency (e.g., CPD repair kinetics) vs. global genome NER.
- Outcome : RNAPII progression (GRO-seq) and nascent RNA synthesis (EU incorporation).
- Time : 0–24h post-damage .
Q. What statistical methods are appropriate for analyzing ERCC6’s prognostic value in cancer?
- Methodological Answer : Use Kaplan-Meier survival analysis with log-rank tests for univariate comparisons. For multivariate analysis, apply Cox proportional hazards models adjusted for confounders (e.g., TNM stage, ERCC8 status). Validate findings across independent cohorts (e.g., TCGA vs. GEO datasets) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
